Fmoc-D-Ser(Bzl)-OH
Overview
Description
Fmoc-D-Ser(Bzl)-OH is a chemical compound with the molecular formula C25H23NO5 . It is an excellent building block for the preparation of D-phosphoserine-containing peptides by Fmoc SPPS .
Synthesis Analysis
Fmoc-D-Ser(Bzl)-OH is used in peptide synthesis . This derivative can be introduced using standard activation methods, such as PyBOP® and TBTU . The monoprotected phosphoserine residue, once incorporated, is stable to piperidine .Molecular Structure Analysis
The molecular weight of Fmoc-D-Ser(Bzl)-OH is 417.45 g/mol . The IUPAC name for this compound is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxypropanoic acid . The InChIKey is DYBDGLCDMLNEMJ-HSZRJFAPSA-N .Physical And Chemical Properties Analysis
Fmoc-D-Ser(Bzl)-OH is a solid compound . It has a molecular weight of 417.45 g/mol . The compound’s empirical formula is C25H23NO5 .Scientific Research Applications
Specific Scientific Field
Biochemistry, specifically peptide synthesis .
Summary of the Application
“Fmoc-D-Ser(Bzl)-OH” is used in Fmoc/tBu solid-phase peptide synthesis, a method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Methods of Application or Experimental Procedures
The Fmoc/tBu solid-phase synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, but extensive washing with solvents is carried out between the synthetic steps .
Results or Outcomes
The adoption of green solvents in this synthetic process does not impair the synthetic process, and their adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .
Application in the Synthesis of Bio-Inspired Peptide Crypto-Thioesters
Specific Scientific Field
Biochemistry, specifically the synthesis of bio-inspired peptide crypto-thioesters .
Summary of the Application
“Fmoc-D-Ser(Bzl)-OH” is used in the Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) .
Methods of Application or Experimental Procedures
A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N fi rearrangement was developed, and the resulting peptide crypto-thioesters can be directly used in NCL .
Results or Outcomes
The resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH . These fast kinetics arise from our bio-inspired N S design, intein-like intramolecular catalysis .
Safety And Hazards
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-24(28)23(16-30-14-17-8-2-1-3-9-17)26-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBDGLCDMLNEMJ-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Ser(Bzl)-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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